![molecular formula C18H29NO3 B12618928 N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide CAS No. 920277-54-9](/img/structure/B12618928.png)
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 1,3-dihydroxyundecan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxyundecane and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to a primary amine, altering the compound’s properties.
Substitution: The benzamide group can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Agriculture: The compound is explored for its potential use in agrochemicals, such as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparación Con Compuestos Similares
N-[(2S)-1,3-Dihydroxyundecan-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]formamide: Contains a formamide group instead of a benzamide group.
Uniqueness: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is unique due to its specific combination of a benzamide group with a 1,3-dihydroxyundecan-2-yl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
920277-54-9 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[(2S)-1,3-dihydroxyundecan-2-yl]benzamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17?/m0/s1 |
Clave InChI |
SJJVABMBSWENBR-BHWOMJMDSA-N |
SMILES isomérico |
CCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
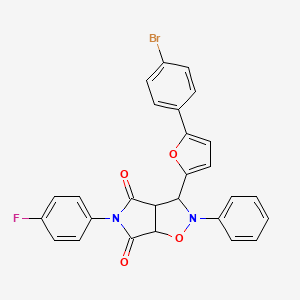
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
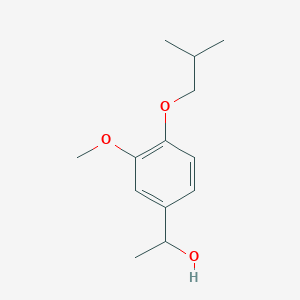
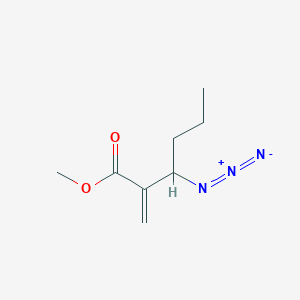
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
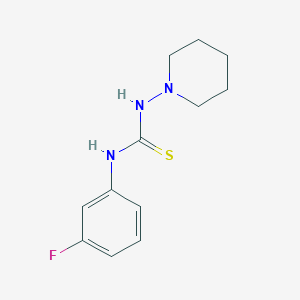
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
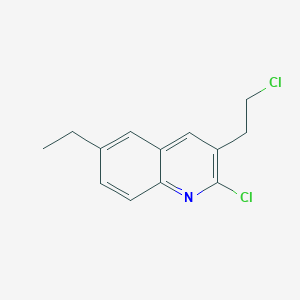
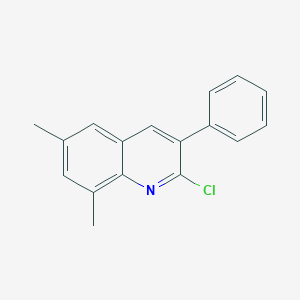
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
